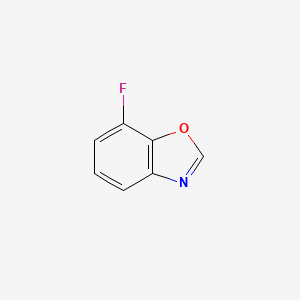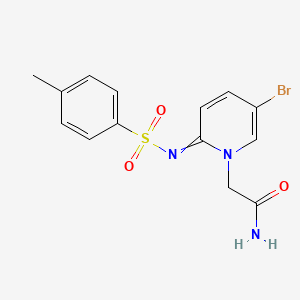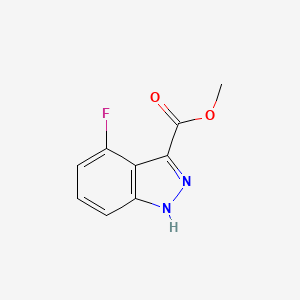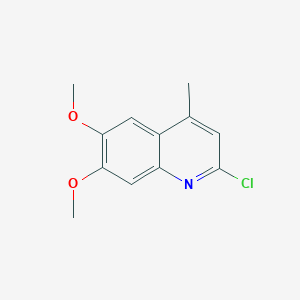
2-Chloro-6,7-dimethoxy-4-methylquinoline
描述
2-Chloro-6,7-dimethoxy-4-methylquinoline is a halogenated heterocyclic compound with the molecular formula C12H12ClNO2 and a molecular weight of 237.68 g/mol . It is a derivative of quinoline, a nitrogen-containing bicyclic compound widely found in nature and utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-6,7-dimethoxy-4-methylquinoline involves several steps:
Nitrification: Using 3,4-dimethoxyacetophenone as a raw material, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The 2-nitro-4,5-dimethoxyacetophenone undergoes condensation with N,N-dimethylformamide dimethyl acetal to yield 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction Cyclization: Hydrogenation of the condensation product leads to the formation of 4-hydroxy-6,7-dimethoxyquinoline through reduction cyclization.
Chlorination: Finally, chlorination of 4-hydroxy-6,7-dimethoxyquinoline produces this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale preparation. The process involves accessible raw materials, mild reaction conditions, simple and convenient after-treatment, and high yield, making it suitable for scale-up .
化学反应分析
Types of Reactions
2-Chloro-6,7-dimethoxy-4-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different substituted quinolines.
Substitution: Halogenated quinolines like this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium methoxide (NaOCH3) and sodium hydride (NaH) are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinolines and quinoline derivatives, which have significant applications in medicinal chemistry .
科学研究应用
2-Chloro-6,7-dimethoxy-4-methylquinoline has diverse applications in scientific research:
作用机制
The mechanism of action of 2-Chloro-6,7-dimethoxy-4-methylquinoline involves its interaction with molecular targets and pathways. The compound can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it may interact with other molecular targets, contributing to its antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
- 2-Chloro-5,8-dimethoxy-4-methylquinoline
- 4-Chloro-7-methoxy-2-methylquinoline
- 4-Chloro-6-methoxy-2-methylquinoline
Uniqueness
2-Chloro-6,7-dimethoxy-4-methylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-chloro-6,7-dimethoxy-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-7-4-12(13)14-9-6-11(16-3)10(15-2)5-8(7)9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSDOYINPAVDIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=C(C=C12)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651052 | |
| Record name | 2-Chloro-6,7-dimethoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697793-63-8 | |
| Record name | 2-Chloro-6,7-dimethoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


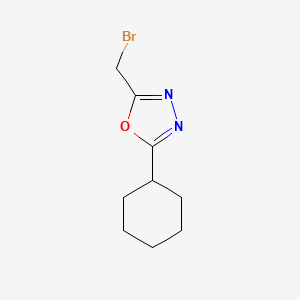
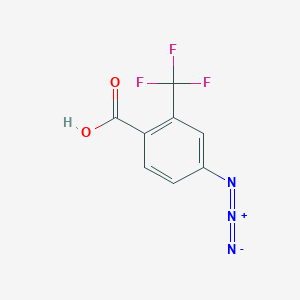
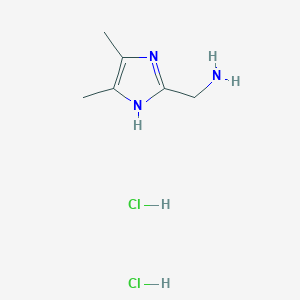
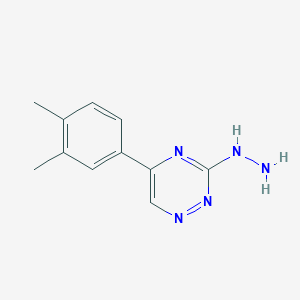
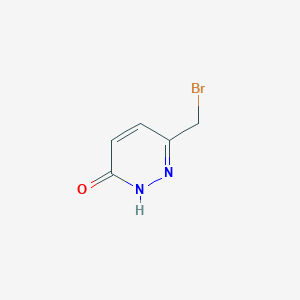
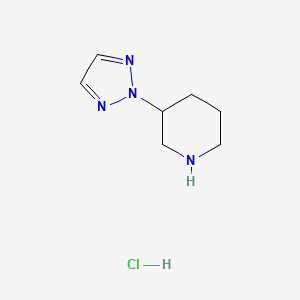
![{2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride](/img/structure/B1532530.png)



